1-(3-Bromopropyl)-4-methylbenzene
Overview
Description
1-(3-Bromopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is also known as 4-methylphenyl-3-bromopropane. This compound is characterized by a benzene ring substituted with a bromopropyl group and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
1-(3-Bromopropyl)-4-methylbenzene has several applications in scientific research:
Safety and Hazards
Preparation Methods
1-(3-Bromopropyl)-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Another method involves the reaction of 4-methylbenzyl chloride with sodium bromide in the presence of a phase-transfer catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-methylbenzene can be compared with similar compounds such as 1-bromo-3-phenylpropane and 1-bromo-4-methylbenzene:
1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the methyl group on the benzene ring.
1-Bromo-4-methylbenzene: This compound has a bromine atom directly attached to the benzene ring, making it more reactive in certain substitution reactions.
The presence of the bromopropyl group in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBJMPVYKNDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.